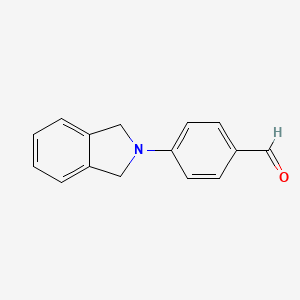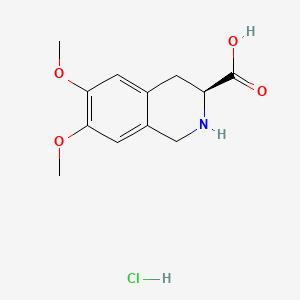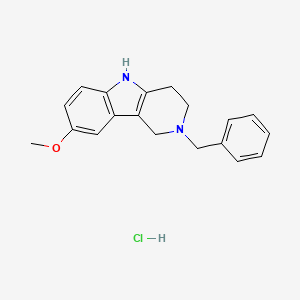
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
Descripción general
Descripción
A 30312 is a biochemical that may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists. It is a fused indole that has been found to overcome multidrug resistance in P388/Adr cells in vitro. It potentiates the cytotoxicity of the antitumor drugs Adriamycin, vinblastine, and vincristine in multidrug-resistant cells with no effect on drug-sensitive parent P388 cells.
Aplicaciones Científicas De Investigación
Maillard Reaction and Derivative Characterization
1H-Pyrido(4,3-b)indole derivatives, such as 6-methoxy-tetrahydro-β-carboline, are synthesized via the Maillard reaction, a method involving 5-methoxytryptamine and various aldehydes. This process has been optimized for temperature, time, and catalyst loading to achieve high yields. The synthesized β-carboline compounds are then characterized using mass spectrometry techniques like ESI-MS and ESI-MS/MS, aiding in understanding their mass fragmentation patterns (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxic Properties
Various 6-methoxytetrahydro-β-carboline derivatives, synthesized through the Maillard reaction, exhibit notable antioxidant properties and cytotoxicity. Derivatives like BEN, ANI, ACE, and VAN demonstrate moderate antioxidant activity, with VAN showing the highest antioxidant activity and the least cytotoxicity on non-tumorous cell lines. This research indicates the potential of these derivatives in generating β-carboline antioxidants (Goh et al., 2015).
Calcium-Antagonist Activity
Derivatives of 1H-Pyrido(4,3-b)indole, including tetrahydro- and hexahydro-derivatives, show a broad spectrum of pharmacological activities, including calcium-antagonist behavior. This property is particularly interesting given the use of some of these substances as medicinal preparations, pointing towards their potential in pharmacological applications (Ivanov, Afanas'ev, & Bachurin, 2001).
Antitumor Activity
Certain 1H-Pyrido(4,3-b)indole derivatives, specifically 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]indoles, show promising antitumor activity. These compounds, synthesized through the Fischer indolization process and further modified, have been tested for their effectiveness against leukemic and solid tumor cells, indicating their potential as antineoplastic agents (Nguyen et al., 1990).
Serotonin Antagonism
A series of tetrahydro-1H-pyrido[4,3-b]indoles, created through Fischer cyclisation of arylhydrazones, demonstrate high anti-serotonin activity. This finding is significant for understanding the pharmacological potential of these compounds in neurological and psychiatric disorders (Cattanach, Cohen, & Heath-Brown, 1968).
Broad Pharmacological Activity
The synthesis methods and accessibility of various 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been extensively researched. These compounds exhibit a wide range of pharmacological activities, making them of significant interest in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Propiedades
Número CAS |
144092-65-9 |
|---|---|
Nombre del producto |
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride |
Fórmula molecular |
C19H21ClN2O |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H |
Clave InChI |
KHANUNWSUNXEKV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl |
Apariencia |
Solid powder |
Otros números CAS |
144092-65-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 30312; A30312; A-30312 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



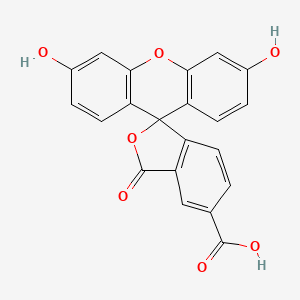
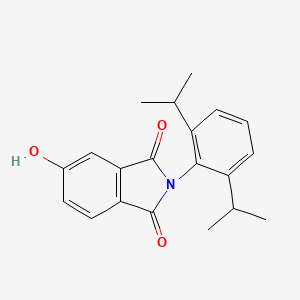
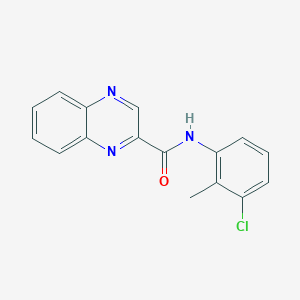
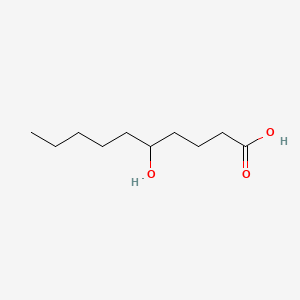
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)
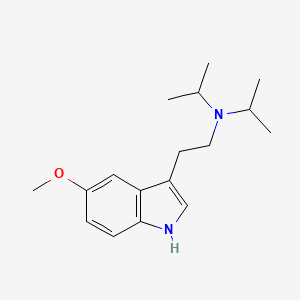
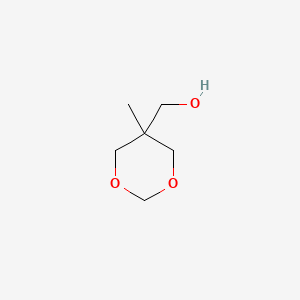

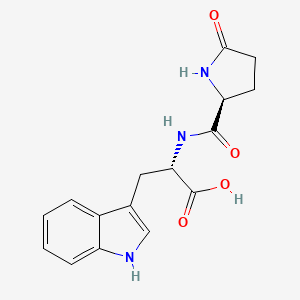
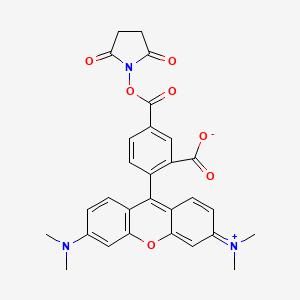
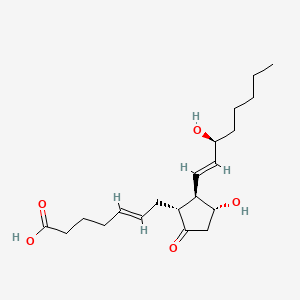
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)
